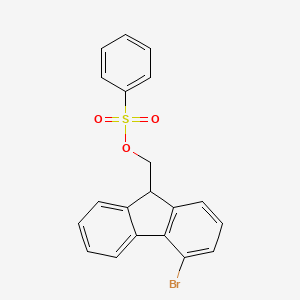
(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route is the bromination of 9H-fluorene followed by the introduction of the methylbenzenesulfonate group. Specific reaction conditions and reagents would be needed for each step.
Industrial Production: While detailed industrial production methods are not widely available, research laboratories may synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: “(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate” can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation/Reduction Reactions: Depending on reaction conditions, it may undergo oxidation or reduction.
Acid-Base Reactions: The sulfonate group can participate in acid-base reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can introduce the bromine atom.
Sulfonation: Sulfuric acid or chlorosulfonic acid can add the sulfonate group.
Base-Catalyzed Hydrolysis: This may yield the corresponding phenol.
Scientific Research Applications
Chemistry:
Fluorescent Probes: The fluorene core can serve as a fluorescent probe in analytical chemistry.
Organic Synthesis: Researchers may use it as a building block for more complex molecules.
Biological Imaging: Fluorescent derivatives could be used for cellular imaging.
Drug Development: The compound’s unique structure may inspire drug design.
Materials Science:
Mechanism of Action
The exact mechanism of action for “(4-Bromo-9H-fluoren-9-yl)methylbenzenesulfonate” remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H15BrO3S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(4-bromo-9H-fluoren-9-yl)methyl benzenesulfonate |
InChI |
InChI=1S/C20H15BrO3S/c21-19-12-6-11-17-18(15-9-4-5-10-16(15)20(17)19)13-24-25(22,23)14-7-2-1-3-8-14/h1-12,18H,13H2 |
InChI Key |
SMEQYKVXXNLRLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC2C3=C(C4=CC=CC=C24)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


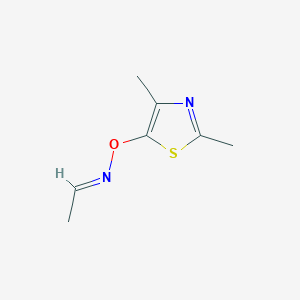
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
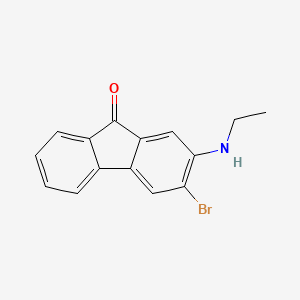
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
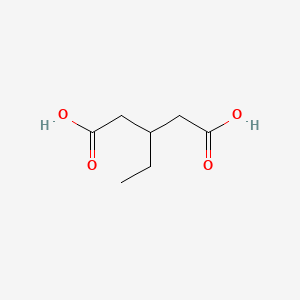

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
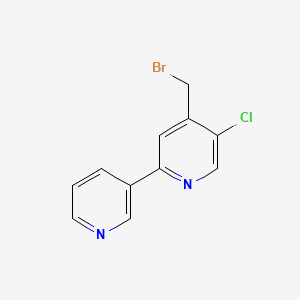
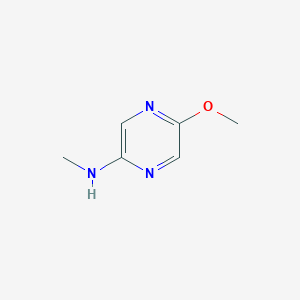
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
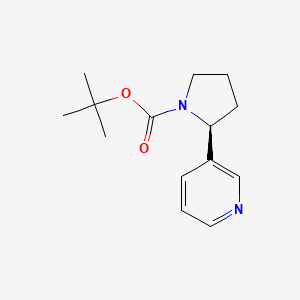
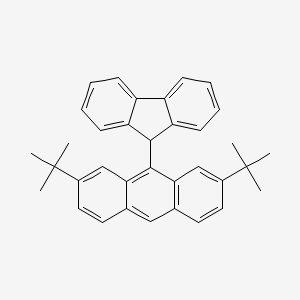
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer](/img/structure/B13140430.png)
